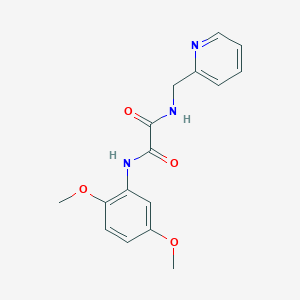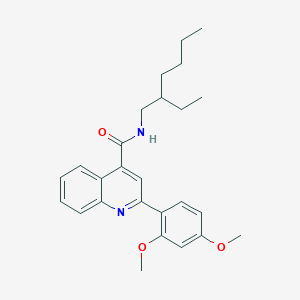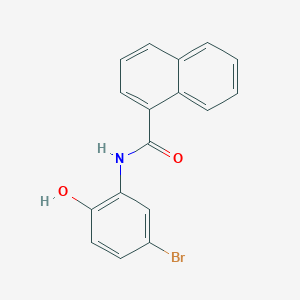
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a derivative of the phenethylamine family and is a psychoactive substance that has been found to have a wide range of pharmacological activities.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and as a full agonist at the 5-HT2C receptor. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which contributes to its antidepressant effects.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which contributes to its antidepressant effects. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, and its wide range of pharmacological activities. However, its psychoactive effects make it difficult to study in vivo, and its potential for abuse makes it a controlled substance.
Future Directions
There are several potential future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of research is the development of new drugs based on the structure of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, which may have improved pharmacological activities and reduced side effects. Another area of research is the study of the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, which may lead to the development of new treatments for depression and other psychiatric disorders. Additionally, the potential applications of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in the treatment of Parkinson's disease and Alzheimer's disease should be further explored.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-pyridinemethanamine in the presence of acetic anhydride and pyridine. The reaction produces a yellow solid which is then purified using recrystallization. The final product is obtained in high yield and purity.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-6-7-14(23-2)13(9-12)19-16(21)15(20)18-10-11-5-3-4-8-17-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHUPLQRWIEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)

![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)
